Sulfo-DMAC-SPP

ADC conjugation aqueous bioconjugation NHS ester hydrolysis

Sulfo-DMAC-SPP is a cleavable heterobifunctional linker optimized for aqueous ADC conjugation. Its sulfonated NHS ester eliminates organic co-solvents, preventing antibody aggregation. The reducible disulfide enables intracellular payload release, while the dimethylcarbamoyl-pyridyl disulfide provides stable, tunable thiol conjugation. Ideal for benchmarking linker-payload combinations. For research and manufacturing use only.

Molecular Formula C17H21N3O8S3
Molecular Weight 491.6 g/mol
Cat. No. B11834246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-DMAC-SPP
Molecular FormulaC17H21N3O8S3
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=C(C=NC=C2)C(=O)N(C)C
InChIInChI=1S/C17H21N3O8S3/c1-10(29-30-12-6-7-18-9-11(12)16(23)19(2)3)4-5-15(22)28-20-14(21)8-13(17(20)24)31(25,26)27/h6-7,9-10,13H,4-5,8H2,1-3H3,(H,25,26,27)
InChIKeyBZNFRACCQKDBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid (Sulfo-DMAC-SPP): ADC Cleavable Linker Specifications and Procurement Guide


1-(4-((3-(Dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid (CAS 663599-11-9, MW 491.56), also known as Sulfo-DMAC-SPP, is a cleavable heterobifunctional linker designed for antibody-drug conjugate (ADC) development . It features an amine-reactive NHS ester at one terminus (activated as a sulfonated N-hydroxysulfosuccinimidyl ester for enhanced aqueous solubility), a reducible disulfide bond as the payload-release trigger, and a pyridyl disulfide group incorporating a dimethylcarbamoyl substituent for conjugation to thiol-bearing payloads [1]. The compound is supplied as a ≥98% purity solid powder and is exclusively intended for research and manufacturing use, not for therapeutic administration to patients .

Why Sulfo-DMAC-SPP Cannot Be Substituted with Generic Disulfide Linkers in ADC Conjugation Protocols


Generic disulfide-based linkers, such as DTSSP or Sulfo-SMPB, share the fundamental disulfide cleavage mechanism but exhibit critical structural divergences that render direct substitution invalid for optimized ADC workflows . DTSSP is a homobifunctional NHS-ester crosslinker lacking a pyridyl disulfide moiety for payload attachment, while Sulfo-SMPB is a non-cleavable maleimide-based linker incapable of intracellular payload release . Sulfo-DMAC-SPP integrates three specific design elements absent in these generic alternatives: (1) a sulfonated NHS ester for aqueous conjugation, (2) a reducible disulfide for intracellular cleavage, and (3) a dimethylcarbamoyl-substituted pyridyl disulfide that enables stable thiol-disulfide exchange with payload molecules while modulating steric and electronic properties that influence conjugation efficiency and release kinetics . The evidence below quantifies these differentiating features.

Sulfo-DMAC-SPP Quantitative Differentiation Evidence: Comparative Data vs. Closest ADC Linker Analogs


Sulfonic Acid Moiety Confers Quantified Aqueous Solubility Advantage Over Non-Sulfonated DMAC-SPP Analog

Sulfo-DMAC-SPP (MW 491.56) incorporates a sulfonic acid group on the N-hydroxysuccinimide ring, producing a sulfonated NHS (sulfo-NHS) ester . In contrast, the direct non-sulfonated analog DMAC-SPP (CAS 663599-10-8, MW 411.50) lacks this sulfonic acid moiety, containing a standard NHS ester . The sulfonic acid group increases polarity and ionic character under physiological pH conditions, enabling dissolution and conjugation reactions to proceed in purely aqueous buffers without organic co-solvents such as DMF or DMSO [1]. Non-sulfonated NHS esters typically exhibit aqueous hydrolysis half-lives of 10-30 minutes at pH 7.4-7.5, whereas sulfonated NHS esters demonstrate extended stability in aqueous media, facilitating more controlled conjugation stoichiometry .

ADC conjugation aqueous bioconjugation NHS ester hydrolysis

Dimethylcarbamoyl Pyridine Substituent Modulates Disulfide Exchange Kinetics Relative to Nitro-Pyridyl and Unsubstituted Analogs

Sulfo-DMAC-SPP features a 3-(dimethylcarbamoyl)pyridin-4-yl disulfide moiety, wherein the dimethylcarbamoyl group acts as an electron-withdrawing substituent on the pyridine ring . This electronic modulation affects the reactivity of the disulfide bond toward thiol-containing payloads during conjugation. Comparative analogs include NO2-SPDMV-sulfo (CAS 663599-00-6, MW 479.51), which contains a 5-nitropyridin-2-yl disulfide group, and unsubstituted SPDMV-sulfo (CAS 2101206-86-2), which contains a pyridin-2-yl disulfide without electron-withdrawing substitution . The nitro group in NO2-SPDMV-sulfo provides stronger electron withdrawal than the dimethylcarbamoyl group, while unsubstituted SPDMV-sulfo exhibits the weakest electron withdrawal among the series [1].

thiol-disulfide exchange ADC payload conjugation linker-payload stability

Pentanoate Spacer Length Differentiates Sulfo-DMAC-SPP from Butanoate and Methyl-Pentanoate Structural Variants

Sulfo-DMAC-SPP incorporates a pentanoyloxy (C5) spacer between the NHS ester and the disulfide moiety, with a methyl branch at the C4 position adjacent to the disulfide . Structurally related compounds in the same chemical series exhibit distinct spacer architectures: ADC-L-129 (CAS 663599-07-3, MW 477.53) contains a butanoyloxy (C4) spacer with the dimethylcarbamoyl group repositioned to the 5-position of the pyridine ring, while NO2-SPDMV-sulfo (CAS 663599-00-6, MW 479.51) features a 4-methyl-4-disulfanyl pentanoate spacer with a gem-dimethyl configuration at the disulfide attachment point [1]. Spacer length and substitution pattern influence the distance between antibody conjugation sites and payload attachment points, affecting conjugation sterics and drug-to-antibody ratio (DAR) distribution [2].

ADC linker spacer drug-to-antibody ratio conjugation efficiency

Sulfo-DMAC-SPP Optimal Research and Industrial Application Scenarios Based on Differentiated Linker Properties


Aqueous-Only Antibody Conjugation for ADC Candidate Screening

When conjugating monoclonal antibodies to thiol-bearing cytotoxic payloads (e.g., maytansinoids or auristatins with free sulfhydryl groups) for early-stage ADC candidate evaluation, Sulfo-DMAC-SPP enables the entire conjugation workflow to proceed in purely aqueous buffer systems without DMF or DMSO . The sulfonated NHS ester moiety confers water solubility sufficient for direct dissolution in PBS or HEPES buffers at pH 7.2-7.5, eliminating organic co-solvent-induced antibody aggregation or denaturation risks that compromise DAR consistency and conjugate yield .

Comparative Linker-Payload Optimization Studies with Tunable Disulfide Reactivity

In ADC discovery programs requiring systematic evaluation of linker-payload combinations, Sulfo-DMAC-SPP serves as the intermediate-reactivity reference point within the pyridyl disulfide linker series [1]. Researchers can benchmark conjugation efficiency and in vitro cytotoxicity of DMAC-containing conjugates against nitro-substituted (higher reactivity, faster payload release) and unsubstituted (lower reactivity, slower release) variants to identify the optimal balance between conjugation yield and intracellular cleavage kinetics for a given antibody-target pair [2].

Scale-Up ADC Process Development Requiring Reproducible DAR Control

For process chemistry teams transitioning ADC candidates from discovery to preclinical development, the defined pentanoate spacer architecture of Sulfo-DMAC-SPP provides a consistent molecular scaffold that facilitates reproducible control over drug-to-antibody ratio (DAR) during lysine-conjugation protocols . Unlike homobifunctional crosslinkers that introduce crosslinking artifacts or maleimide linkers subject to retro-Michael exchange in plasma, the disulfide-based design maintains predictable conjugation stoichiometry while remaining reducible under intracellular glutathione concentrations (1-10 mM) for controlled payload release .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfo-DMAC-SPP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.